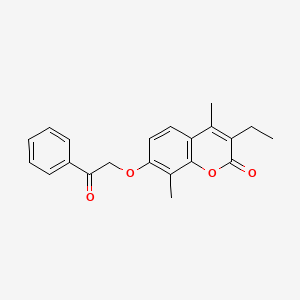
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C21H20O4 and a molecular weight of 336.38 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the reaction of 3-ethyl-4,8-dimethyl-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and conditions.
Mecanismo De Acción
The mechanism of action of 3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-methyl-7-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6,7-dimethoxy-4-methyl-2H-chromen-2-one: Studied for its potential anticancer activity.
3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Investigated for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-oxo-2-phenylethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-4-16-13(2)17-10-11-19(14(3)20(17)25-21(16)23)24-12-18(22)15-8-6-5-7-9-15/h5-11H,4,12H2,1-3H3 |
Clave InChI |
ZPGAZFORSNNHGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11158446.png)
![1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-proline](/img/structure/B11158455.png)
![3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11158457.png)
![8-methoxy-3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11158463.png)
![8-chloro-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158464.png)
![1-Tert-butyl-4-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11158466.png)
![N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11158469.png)
![4,7-dimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11158471.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158476.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11158477.png)
![ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158485.png)

![2-amino-7-[(2-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11158502.png)
![3-methyl-1-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158536.png)
